REACTION_SMILES
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[C:15](=[O:16])([O-:17])[O-:18].[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[Cl:1][c:2]1[n:3][cH:4][c:5]([OH:8])[cH:6][n:7]1.[Cl:9][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14]1.[K+:19].[K+:20].[OH2:21]>>[Cl:1][c:2]1[n:3][cH:4][c:5]([O:8][CH:10]2[CH2:11][CH2:12][CH2:13][CH2:14]2)[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cnc(Cl)nc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC1CCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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Clc1ncc(OC2CCCC2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |